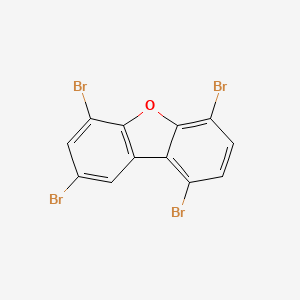

1,4,6,8-Tetrabromo-dibenzofuran

Description

Contextual Significance of Polybrominated Dibenzofurans as Emerging Persistent Organic Pollutants (POPs)

Polybrominated dibenzofurans (PBDFs) are increasingly recognized as emerging persistent organic pollutants (POPs) due to their widespread presence in the environment and characteristics that align with other well-known POPs. nih.govnih.gov These compounds are often found as contaminants in commercial mixtures of brominated flame retardants (BFRs), such as polybrominated diphenyl ethers (PBDEs). nih.goviaeg.com The thermal degradation of BFR-containing products, as well as unintentional formation during industrial thermal processes, contributes to their release into the environment. iaeg.com

The significance of PBDFs as POPs is underscored by their detection in various environmental compartments, including house dust, sewage sludge, and even in remote aquatic environments. nih.goviaeg.com Their physicochemical properties suggest they can undergo long-range transport, potentially accumulating in ecosystems far from their original source. iaeg.com The concern over PBDFs is significant enough that their inclusion in the World Health Organization (WHO) Toxicity Equivalency Factor (TEF) scheme for dioxin-like compounds has been evaluated, highlighting their potential contribution to the total toxic equivalency of environmental samples. nih.gov

Importance of Specific Bromination Patterns: Focus on 1,4,6,8-Tetrabromo-dibenzofuran (1,4,6,8-TeBDF)

The environmental impact and toxicological properties of PBDFs are not uniform across all congeners; the specific pattern of bromine atom substitution on the dibenzofuran (B1670420) ring structure is of critical importance. The number and position of bromine atoms influence the molecule's stability, lipophilicity, and its ability to interact with biological receptors.

This article places a specific focus on This compound (1,4,6,8-TeBDF) . The arrangement of bromine atoms at the 1, 4, 6, and 8 positions gives this congener a distinct chemical structure and, consequently, specific properties that differentiate it from other tetrabrominated isomers and other PBDFs. For instance, a study on the disposition of 1,2,7,8-tetrabromodibenzofuran (B1220366) in rats demonstrated that its specific isomeric pattern led to rapid elimination compared to other more persistent congeners. nih.gov This highlights how the substitution pattern directly affects the metabolic fate and potential for bioaccumulation of these compounds. Understanding the unique characteristics of 1,4,6,8-TeBDF is therefore crucial for a comprehensive assessment of the risks posed by PBDFs as a whole.

Research Scope and Objectives within the Broader Field of Halogenated Aromatic Hydrocarbons

The study of this compound falls within the broader scientific field of halogenated aromatic hydrocarbons (HAHs). science.govosti.gov This area of research investigates a wide range of compounds that contain a halogen atom (such as bromine, chlorine, or fluorine) bonded to an aromatic hydrocarbon structure. ncert.nic.in HAHs are of interest due to their diverse industrial applications and their often-problematic environmental persistence and toxicity. nih.gov

The primary research objectives concerning 1,4,6,8-TeBDF and other HAHs include:

Characterization and Detection: Developing and refining analytical methods, such as gas chromatography-mass spectrometry (GC-MS), to accurately identify and quantify these compounds in complex environmental and biological samples. mdpi.com

Environmental Fate and Transport: Investigating how these compounds move through and persist in different environmental compartments like air, water, soil, and biota. iaeg.com

Source Apportionment: Identifying the primary industrial processes and product life cycles that lead to the formation and release of specific congeners like 1,4,6,8-TeBDF. iaeg.com

Toxicological Assessment: Evaluating the potential for these compounds to cause adverse health effects in wildlife and humans. osti.gov

Chemical Compound Information

Structure

2D Structure

3D Structure

Properties

CAS No. |

617707-82-1 |

|---|---|

Molecular Formula |

C12H4Br4O |

Molecular Weight |

483.77 g/mol |

IUPAC Name |

1,4,6,8-tetrabromodibenzofuran |

InChI |

InChI=1S/C12H4Br4O/c13-5-3-6-10-7(14)1-2-8(15)12(10)17-11(6)9(16)4-5/h1-4H |

InChI Key |

FLJOCPMPMOPAJM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1Br)C3=C(O2)C(=CC(=C3)Br)Br)Br |

Origin of Product |

United States |

Synthetic Pathways and Derivatization of Brominated Dibenzofurans

Laboratory Synthesis of Dibenzofuran (B1670420) Core Structures

The foundational step in producing brominated derivatives is the efficient synthesis of the dibenzofuran nucleus. Modern organic synthesis offers several powerful strategies to construct this tricyclic system.

Intramolecular cyclization is a primary strategy for forming the furan (B31954) ring to complete the dibenzofuran structure. These reactions typically involve the formation of a key carbon-carbon or carbon-oxygen bond.

Palladium catalysis is a cornerstone in the synthesis of dibenzofurans, primarily through the intramolecular cyclization of diaryl ether derivatives. organic-chemistry.orgbiointerfaceresearch.com One prominent method involves a phenol-directed C-H activation/C-O cyclization. acs.orgresearchgate.net This reaction can be catalyzed by a Pd(0)/Pd(II) system using air as the oxidant. acs.org Research indicates that the turnover-limiting step in this process is the C-O reductive elimination rather than the initial C-H activation. acs.org This methodology is valued for its practicality and tolerance of a wide array of functional groups, making it a complementary approach to other synthetic routes. acs.orgresearchgate.net

Another effective palladium-catalyzed route involves the intramolecular cyclization of ortho-diazonium salts of diaryl ethers. This protocol utilizes 3 mol% palladium acetate (B1210297) in refluxing ethanol (B145695) and proceeds without the need for a base. organic-chemistry.orgbiointerfaceresearch.com Furthermore, intramolecular palladium(II)-catalyzed oxidative C-C bond formation under an air atmosphere has been shown to be effective. organic-chemistry.org Using pivalic acid as the reaction solvent, instead of acetic acid, has been found to improve reproducibility, yield, and substrate scope, accommodating both electron-rich and electron-deficient diarylamines. organic-chemistry.org Dehydrogenative intramolecular arylation of O-aryl cyclic vinylogous esters at the vinylic carbon, mediated by a palladium catalyst, also serves as a robust method for creating functionalized hydrodibenzofuran derivatives. nih.govnih.gov

< बाँसुरी शैली = "चौड़ाई: 100%; बॉर्डर-पतन: पतन; बॉर्डर: 1px ठोस #ddd;"> <कैप्शन style="font-size: 1.2em; margin-bottom: 10px; font-weight: bold;">Table 1: Palladium-Catalyzed Methods for Dibenzofuran Core SynthesisMethodKey Reagents/CatalystsKey FeaturesReferencePhenol-Directed C-H Activation/C-O CyclizationPd(0)/Pd(II), Air (as oxidant)Tolerates various functional groups; C-O reductive elimination is rate-limiting. acs.orgresearchgate.netCyclization of Diaryl Ether Diazonium SaltsPalladium acetateBase-free conditions; proceeds in refluxing ethanol. organic-chemistry.orgbiointerfaceresearch.comOxidative C-C Bond FormationPalladium(II), Pivalic acid, AirHigh reproducibility and yields; accommodates electron-rich and -deficient substrates. organic-chemistry.orgDehydrogenative Intramolecular ArylationPalladium catalyst, Silver carbonate (oxidant)Forms benzofuran-fused cyclohexenones from O-aryl cyclic vinylogous esters. nih.govnih.gov

To enhance the environmental compatibility and cost-effectiveness of synthesis, transition-metal-free methods have been developed. One such approach involves a cascade reaction of alkynols with imines, catalyzed by potassium tert-butoxide, which can yield dihydroisobenzofuran derivatives—precursors that can be further elaborated into dibenzofurans. brandeis.edu

A notable metal-free and solvent-free method for synthesizing dibenzofurans utilizes fluorinated biphenyls as substrates and activated γ-alumina as a catalyst. researchgate.net In this process, the alumina (B75360) surface acts as an oxygen source, facilitating an oxodefluorination reaction to construct the furan ring. researchgate.net This environmentally benign protocol avoids the need for other reagents. researchgate.net Additionally, base-induced, metal-free cascade reactions have been employed to construct dihydrobenzofuran skeletons from precursors like ortho-allyloxy benzenediazonium (B1195382) salts and thiophenols. frontiersin.org

Electrochemical synthesis offers a green and efficient alternative for constructing the dibenzofuran core, often avoiding the need for external chemical oxidants and transition-metal catalysts. researchgate.net Electrochemical oxidation of catechols in the presence of nucleophiles like dimedone can lead to the formation of benzofuran (B130515) derivatives through a Michael addition reaction. researchgate.net This principle can be extended to form the dibenzofuran skeleton.

Another versatile method is the electrochemical oxidative intramolecular cyclization of 2-alkynylphenol derivatives with diselenides. nih.gov This galvanostatic electrolysis is performed in an undivided cell under oxidant-, base-, and metal-free conditions at room temperature, demonstrating good functional group compatibility and yielding substituted benzo[b]furans. nih.gov Such electrosynthesis methods are gaining traction due to their mild conditions and inherent sustainability. biointerfaceresearch.comnih.gov

A highly efficient, one-pot, two-step procedure for synthesizing the dibenzofuran ring system involves the reaction of o-iodophenols with silylaryl triflates. acs.orgnih.govorganic-chemistry.org This method first uses a fluoride (B91410) source, such as cesium fluoride (CsF), to promote the O-arylation of the o-iodophenol with the silylaryl triflate, generating a diaryl ether intermediate. organic-chemistry.orgacs.orgacs.org In the same pot, a palladium catalyst is then added to effect an intramolecular cyclization, yielding the dibenzofuran product in good to excellent yields. acs.orgorganic-chemistry.org

This synthetic strategy is notable for its operational simplicity, economic efficiency, and tolerance of a variety of functional groups on the aromatic rings. organic-chemistry.orgacs.org The process typically involves reacting the aryl iodide with the silylaryl triflate and CsF in a solvent like acetonitrile (B52724) at room temperature, followed by the addition of a palladium catalyst such as palladium(II) acetate with a phosphine (B1218219) ligand, and heating to complete the cyclization. organic-chemistry.org

< बाँसुरी शैली = "चौड़ाई: 100%; बॉर्डर-पतन: पतन; बॉर्डर: 1px ठोस #ddd;"> <कैप्शन style="font-size: 1.2em; margin-bottom: 10px; font-weight: bold;">Table 2: Synthesis of Dibenzofuran Core via o-Iodophenols and Silylaryl TriflatesStarting MaterialsKey ReagentsReaction SequenceReferenceo-Iodophenols, Silylaryl triflatesCsF, Pd(OAc)₂, Phosphine ligand (e.g., PCy₃)1. O-arylation at room temperature. 2. Palladium-catalyzed intramolecular cyclization with heating. organic-chemistry.orgacs.orgorganic-chemistry.orgacs.org

Intramolecular Cyclization Reactions

Directed Bromination Strategies for Specific Congeners

Once the dibenzofuran core is synthesized, the next step toward obtaining 1,4,6,8-tetrabromodibenzofuran is the selective introduction of bromine atoms at the desired positions. Direct electrophilic bromination of dibenzofuran can yield a range of products, from mono- to octabromodibenzofuran. The specific substitution pattern is dictated by the reaction conditions and the inherent reactivity of the dibenzofuran ring.

The synthesis of dibenzofuran-1,4-diones has been achieved using methods like the Dötz benzannulation, which establishes a substitution pattern at the 1 and 4 positions. researchgate.net While this provides a route to functionalize these specific sites, direct bromination is a more common approach for halogenation. The positions at 1, 4, 6, and 9 of the dibenzofuran are susceptible to electrophilic substitution. Therefore, careful control of the brominating agent and reaction conditions is necessary to achieve the desired 1,4,6,8-tetrasubstituted product. The synthesis of specifically substituted congeners often relies on building the molecule from already brominated precursors to ensure the correct placement of the bromine atoms before the final cyclization step.

Table of Compounds

< बाँसुरी शैली = "चौड़ाई: 100%; बॉर्डर-पतन: पतन; बॉर्डर: 1px ठोस #ddd;"> <कैप्शन style="font-size: 1.2em; margin-bottom: 10px; font-weight: bold;">Table 3: Chemical Compounds Mentioned in the ArticleCompound NameRole/Context1,4,6,8-Tetrabromo-dibenzofuranTarget compoundDibenzofuranCore structureDiaryletherPrecursor in cyclization reactionsPalladium(II) acetateCatalystPivalic acidReaction solventO-aryl cyclic vinylogous estersPrecursor for hydrodibenzofuransPotassium tert-butoxideCatalyst in metal-free reactionsγ-aluminaCatalyst in metal-free reactionsCatecholPrecursor in electrochemical synthesis2-AlkynylphenolPrecursor in electrochemical synthesiso-IodophenolStarting materialSilylaryl triflateReagent for O-arylationCesium fluoride (CsF)Reagent/PromoterDibenzofuran-1,4-dioneSynthetic intermediate

Direct Bromination of Dibenzofuran Precursors

The direct electrophilic bromination of dibenzofuran is a common method to produce a variety of brominated congeners. capes.gov.br This type of reaction is a classic example of electrophilic aromatic substitution, where a bromine atom replaces a hydrogen atom on the aromatic ring. fiveable.me The reaction typically employs bromine (Br₂) in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃), which polarizes the bromine molecule, increasing its electrophilicity. openstax.org

The substitution pattern is governed by the electron density of the dibenzofuran ring. Studies on the electrophilic substitution of dibenzofuran have established the relative reactivity of its different positions. acs.org The reaction of dibenzofuran under standard electrophilic bromination conditions can lead to a mixture of products, ranging from mono- to fully octabrominated dibenzofuran. capes.gov.brcapes.gov.br Mechanistic studies have shown that the positions at 1, 4, 6, and 9, as well as 2, 3, 7, and 8, are highly susceptible to electrophilic substitution by bromine. nih.gov

Table 1: General Conditions for Direct Bromination of Benzene This table illustrates a typical setup for electrophilic bromination, which is analogous to the bromination of dibenzofuran.

| Component | Role | Example |

| Aromatic Substrate | Nucleophile | Benzene (or Dibenzofuran) |

| Brominating Agent | Electrophile Source | Molecular Bromine (Br₂) |

| Catalyst | Lewis Acid | Ferric Bromide (FeBr₃) |

| Solvent | Reaction Medium | Carbon Tetrachloride (CCl₄) or Dichloromethane (B109758) (CH₂Cl₂) |

The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. libretexts.org The subsequent loss of a proton restores the aromaticity of the ring, yielding the brominated product. libretexts.org

Regioselective Bromination Techniques for Tetrabromo-Dibenzofurans

Achieving regioselectivity to specifically synthesize 1,4,6,8-tetrabromo-dibenzofuran requires careful control of reaction conditions or the use of specialized reagents. While direct bromination often yields a mixture of isomers, understanding the inherent reactivity of the dibenzofuran nucleus is key. Research indicates that the 1, 4, 6, and 9 positions of the dibenzofuran core are particularly prone to attack during electrophilic bromination. nih.gov

To enhance selectivity, alternative brominating agents to the traditional Br₂/FeBr₃ system can be employed. For instance, tetrabutylammonium (B224687) tribromide (TBATB) is a milder and more selective brominating agent used for various heterocyclic systems. nih.gov Its bulkiness and slow release of bromine can favor substitution at the most reactive and sterically accessible positions.

Table 2: Factors Influencing Regioselectivity in Bromination

| Factor | Influence on Selectivity |

| Brominating Agent | Milder reagents (e.g., NBS, TBATB) can offer higher selectivity compared to Br₂. |

| Catalyst | The choice and amount of Lewis acid can influence the electrophilicity and steric hindrance of the attacking species. |

| Solvent | Solvent polarity can affect reaction rates and the stability of intermediates, indirectly influencing product distribution. |

| Temperature | Lower temperatures generally favor the thermodynamically more stable product and can enhance selectivity. |

While specific documented methods for the highly regioselective synthesis of this compound are specialized, the principles of controlling electrophilic aromatic substitution provide the foundation for these approaches.

Chemical Reactivity and Potential Derivatizations

The four bromine atoms on the this compound skeleton are not merely passive substituents; they are functional handles that open up a wide array of subsequent chemical transformations.

Electrophilic Substitution Reactions on the Brominated Dibenzofuran Moiety

Introducing further substituents onto an already heavily brominated dibenzofuran ring via electrophilic substitution is challenging. The bromine atoms are electron-withdrawing through induction and deactivating towards further electrophilic attack. However, under forcing conditions, it is possible to introduce additional bromine atoms, eventually leading to higher brominated congeners up to octabromodibenzofuran. capes.gov.brnih.gov The positions for any further substitution would be the remaining vacant sites (2, 3, 7, and 9).

Nucleophilic Aromatic Substitution (SNAr) Reactions of Brominated Furan Systems

Nucleophilic aromatic substitution (SNAr) offers a pathway to replace the bromine atoms with various nucleophiles. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the bromine atom). chemistrysteps.commasterorganicchemistry.com In this compound, the cumulative electron-withdrawing effect of the multiple halogens can activate the ring towards nucleophilic attack, even without a classic nitro group activator.

The SNAr mechanism typically proceeds in two steps: addition of the nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the halide leaving group, which restores aromaticity. wikipedia.orgyoutube.com

Table 3: Potential SNAr Reactions on Brominated Dibenzofurans

| Nucleophile | Potential Product Functional Group |

| Alkoxides (RO⁻) | Ether |

| Thiolates (RS⁻) | Thioether |

| Amines (R₂NH) | Amine |

| Cyanide (CN⁻) | Nitrile |

Studies on other highly halogenated electron-deficient heterocyclic systems have demonstrated successful SNAr reactions with nitrogen and sulfur nucleophiles, suggesting similar reactivity for tetrabromo-dibenzofuran. researchgate.net

Cross-Coupling Reactions for Further Functionalization

The bromine atoms in this compound are ideal handles for transition metal-catalyzed cross-coupling reactions. These powerful methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a versatile route to complex functionalized derivatives. chem-station.com

Common cross-coupling reactions applicable in this context include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. researchgate.net

Stille Coupling: Coupling with an organotin compound, also typically catalyzed by palladium. researchgate.net

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by palladium and copper, to create a C-C triple bond.

Buchwald-Hartwig Amination: A palladium-catalyzed reaction with an amine to form a new C-N bond.

These reactions have been successfully applied to functionalize other brominated aromatic and heterocyclic compounds. acs.orgbeilstein-journals.org For example, dibenzofuran derivatives functionalized with carbazolylcarbazole moieties have been synthesized for use as host materials in OLEDs, highlighting the utility of cross-coupling reactions on halogenated dibenzofurans. nih.gov

Table 4: Overview of Cross-Coupling Reactions for Functionalizing Brominated Dibenzofurans

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ + Base | C-C |

| Stille | Ar-Sn(R)₃ | Pd(PPh₃)₄ | C-C |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ + CuI + Base | C-C (alkyne) |

| Buchwald-Hartwig | R₂NH | Pd catalyst + Ligand + Base | C-N |

The ability to selectively perform these reactions at one or more of the bromine positions allows for the precise construction of highly complex molecules derived from the this compound scaffold.

Environmental Formation Mechanisms and Pathways of Polybrominated Dibenzofurans

Thermal Formation Pathways

The principal routes to the environmental formation of PBDFs, including tetrabrominated congeners like 1,4,6,8-Tetrabromo-dibenzofuran, are thermal processes. High temperatures provide the necessary energy for the chemical reactions that convert precursor compounds or synthesize these molecules from simpler reactants.

The widespread use of Brominated Flame Retardants (BFRs) in consumer products such as electronics, furniture, and textiles has led to their presence in various waste streams. flemingcollege.ca During combustion (in the presence of oxygen) or pyrolysis (in the absence of oxygen), these BFRs can break down and transform into PBDFs. researchgate.netresearchgate.net Two primary mechanisms are responsible for this transformation: precursor formation and de novo synthesis.

The precursor pathway is considered the most significant route for PBDF formation from BFRs. flemingcollege.ca In this mechanism, the BFR molecule itself serves as the direct structural backbone for the resulting PBDF.

Polybrominated Diphenyl Ethers (PBDEs): PBDEs are structurally very similar to PBDFs, differing mainly by the ether linkage between the two aromatic rings. During thermal stress, PBDEs can undergo an intramolecular cyclization reaction. This involves the loss of a bromine atom from an ortho-position (a carbon atom adjacent to the ether bridge) followed by the formation of a new carbon-carbon bond, closing the furan (B31954) ring. nih.govresearchgate.net For example, the pyrolysis of lower-brominated PBDEs can lead to the formation of PBDD/Fs. aaqr.org The thermal degradation of plastics containing PBDEs is a well-documented source of PBDFs. researchgate.netnih.gov Research has shown that heating salmon fillet spiked with the BFR decabromodiphenyl ether (BDE-209) resulted in the formation of PBDFs. nih.gov

Tetrabromobisphenol A (TBBPA): TBBPA is another major BFR that can act as a precursor. Its thermal decomposition can generate bromophenols, which are themselves key intermediates in PBDF formation. dioxin20xx.org

Bromophenols: Bromophenols can be generated during the combustion of various BFRs or may be present as impurities. dioxin20xx.org These compounds can undergo condensation reactions at high temperatures to form PBDFs. For instance, the pyrolysis of 2-bromophenol (B46759) on a copper oxide/silica (B1680970) surface has been shown to yield various PBDFs, including 4-monobromodibenzofuran. sigmaaldrich.com The specific isomers of PBDFs formed depend on the substitution pattern of the reacting bromophenols.

The table below summarizes key findings from studies on precursor-led formation of PBDFs.

| Precursor(s) | Process | Key Findings | Reference(s) |

| Monobromobenzene (MBBz) | Oxidation | Forms pre-PBDF intermediates through bimolecular reactions. PBDFs are observed in a narrow temperature range of 700–850 °C. | nih.gov |

| Polybrominated Diphenyl Ethers (PBDEs) | Thermal Stress / Pyrolysis | Undergo intramolecular cyclization to form PBDFs. Higher temperatures facilitate the loss of an ortho-bromine atom, leading to ring closure. | nih.govresearchgate.netaaqr.org |

| Bromophenols | Combustion / Pyrolysis | Serve as key precursors for PBDF formation through condensation reactions, especially in the presence of metal catalysts. | dioxin20xx.orgsigmaaldrich.com |

| Decabromodiphenyl ether (BDE-209) | Heating in Salmon | Heating BDE-209 in a biological matrix (salmon) generated PBDFs, confirmed by both chemical analysis and bioassays. | nih.gov |

De novo, or "from new," synthesis is a formation pathway that does not rely on a pre-existing furan or diphenyl ether structure. Instead, PBDFs are built from simpler carbonaceous structures in the presence of a bromine source and oxygen. ua.es This process is particularly relevant in the post-combustion zones of incinerators, such as on the surface of fly ash particles. ua.es

Temperature and the availability of oxygen are critical parameters that significantly influence both the yield and the specific types (congeners) of PBDFs formed.

Temperature: Different formation pathways are dominant at different temperatures. De novo synthesis has been shown to occur at temperatures as low as 300 °C. nih.govacs.org The precursor pathway, involving the cyclization of PBDEs, occurs at higher temperatures, with PBDFs being observed in a range of 700–850 °C. nih.govresearchgate.net Studies on the pyrolysis of BFR-treated polymers found that tetra- and pentabrominated PBDFs were the most abundant species formed at 600 and 800 °C. epa.gov Furthermore, increasing the reaction temperature can lead to a higher degree of bromination in the resulting PBDD/F congeners. nih.govacs.org

Oxygen: The presence of oxygen is essential for combustion and plays a role in the oxidative decomposition of BFRs into reactive intermediates like ortho-bromophenoxy radicals, which are pivotal in the precursor formation of PBDFs. nih.gov In de novo synthesis, oxygen is required for the oxidative decomposition of the carbon surface where the reactions occur. ua.es

Metals, often present as catalysts or as components of waste (e.g., in e-waste), can significantly influence the formation of PBDFs. researchgate.netnih.gov Copper compounds are particularly effective catalysts. nih.govacs.org

Copper (Cu): Copper species like CuO and CuCl2 have been shown to promote the formation of PBDD/Fs. sigmaaldrich.comaaqr.org In de novo synthesis, the presence of CuBr2 accelerates the degradation of the carbonaceous structure, facilitating the formation of PBDFs. nih.gov In precursor-mediated pathways, a CuO/silica surface was found to catalyze the pyrolytic degradation of 2-bromophenol into PBDFs. sigmaaldrich.com

Other Metals: Other heavy metals such as iron, zinc, and lead oxides, often found in fly ash from incinerators, can also influence PBDF formation. nih.gov The presence of antimony(III) oxide, a common synergist used with BFRs, has been shown to increase the amount of PBDD/Fs formed during thermal treatment of plastics. researchgate.netnih.gov

The table below summarizes the catalytic effect of various metals on dioxin and furan formation during thermal processes.

| Metal/Compound | Effect on PBDD/F or PCDD/F Formation | Reference(s) |

| Copper(II) Bromide (CuBr2) | Accelerates degradation of carbon and promotes de novo synthesis of PBDD/Fs. | nih.govacs.org |

| Copper(II) Oxide (CuO) | Catalyzes pyrolysis of bromophenols to form PBDFs; increases total PCDD/F concentrations in simulated fires. | sigmaaldrich.comnih.gov |

| Antimony(III) Oxide (Sb2O3) | Increases the amounts of PBDD/F formed during thermal treatment of flame-retarded plastics. | researchgate.netnih.gov |

| Metal Chlorides (CuCl2, FeCl3, ZnCl2) | Significantly promote PCDD/F formation, with CuCl2 having the strongest effect. | aaqr.org |

| Metal Oxides (CuO, Fe2O3, ZnO) | Show a much lower promotion effect on PCDD/F formation compared to metal chlorides. | aaqr.org |

The formation mechanisms described above occur in various large-scale industrial settings, which are major sources of environmental PBDF contamination.

Waste Incineration: Municipal and hazardous waste incinerators process materials that often contain BFRs. Incomplete combustion and the conditions in post-combustion zones can lead to the formation of PBDFs via both precursor and de novo pathways. researchgate.netua.esnih.gov

E-waste Dismantling and Recycling: Electronic waste is rich in BFRs and metals. Primitive and uncontrolled recycling activities, such as open burning of plastic components to recover metals, create ideal conditions for the high-yield formation of PBDFs. flemingcollege.caresearchgate.netmdpi.com Even regulated e-waste recycling can be a source of these compounds. mdpi.com The smelting of e-waste, a pyrometallurgical process to recover valuable metals like copper, is also a significant formation route. e3s-conferences.orgresearchgate.net

Metal Smelting: Secondary metal smelting processes, which recycle scrap metal that may be contaminated with plastics and BFRs, are also recognized sources of halogenated dioxins and furans. researchgate.net The high temperatures and presence of catalytic metals in these facilities contribute to PBDF formation.

Combustion and Pyrolysis Processes of Brominated Flame Retardants (BFRs)

Non-Thermal Formation Pathways of Polybrominated Dibenzofurans

Polybrominated dibenzofurans (PBDFs) are a class of halogenated aromatic hydrocarbons that can be formed through various non-thermal environmental processes. These pathways are significant as they can lead to the generation of these toxic compounds from widely used brominated organic chemicals without the need for high temperatures associated with combustion.

Photolytic Degradation of Brominated Organic Chemicals

The photochemical transformation of brominated organic chemicals, particularly brominated flame retardants (BFRs), is a recognized pathway for the formation of PBDFs. nih.gov Exposure to sunlight or artificial UV radiation can initiate the degradation of these compounds, leading to the formation of various products, including PBDFs. acs.orgmurdoch.edu.au

Polybrominated diphenyl ethers (PBDEs) are particularly susceptible to photolytic degradation. epa.gov When dissolved in organic solvents or even in water, PBDEs can be readily broken down by UV radiation. nih.gov This process often involves the cleavage of a C-Br bond, which generates an aryl radical. This radical can then undergo intramolecular cyclization to form a PBDF, or it can abstract a hydrogen atom from the surrounding medium to form a lower-brominated PBDE. acs.org The formation of PBDFs through this radical-based cyclization competes with the hydrogen abstraction reaction. acs.org

Research has shown that the photolysis of PBDEs can result in a mixture of lower brominated PBDEs, hydroxylated polybrominated dibenzofurans (PBDF-OH), and bromophenols. researchgate.net For instance, the exposure of textiles treated with a technical DecaBDE mixture to natural sunlight resulted in the formation of various di- to hexa-brominated dibenzofuran (B1670420) (BDF) congeners. nih.gov Similarly, the photolysis of 2,4,4'-tribromodiphenyl ether (BDE-28) has been shown to produce PBDFs. acs.org

The specific congener of PBDF formed depends on the structure of the parent PBDE. The photolysis of hydroxylated PBDEs (OH-PBDEs) in the presence of metal oxides can also lead to the formation of specific PBDFs. For example, the oxidation of 2,2'-diOH-BB-80 by goethite and manganese oxides under dry conditions has been shown to form 2,4,6,8-tetrabromodibenzofuran (2,4,6,8-TeBDF). nih.gov In one study, approximately 4.15% of the initial amount of 2,2'-diOH-BB-80 was transformed into 2,4,6,8-TeBDF by goethite over eight days. nih.gov

The environmental matrix plays a crucial role in the photolytic degradation process. The presence of hydrogen donors, such as organic solvents, can influence the competition between debromination and cyclization, thereby affecting the yield of PBDFs. acs.org Water has been identified as a medium where the formation of PBDFs from PBDE photolysis is significant. acs.org

Biosynthesis and Natural Formation Processes

While thermal and photochemical processes are major sources of PBDFs, there is evidence suggesting their formation through natural processes, including potential biosynthesis. PBDFs, along with their dioxin counterparts (PBDDs), have been detected in various environmental matrices, including marine sediments and shellfish, in patterns that are not always directly attributable to anthropogenic sources. nih.govuq.edu.aunih.gov

One significant natural formation pathway involves the transformation of hydroxylated PBDEs (OH-PBDEs), which are known metabolites of PBDEs and are also naturally produced by marine organisms. These OH-PBDEs can undergo oxidation in the presence of naturally occurring metal oxides, such as iron and manganese oxides found in soils and sediments, to form PBDFs. nih.gov

A laboratory study demonstrated that the synthetic OH-PBDE, 2,2'-diOH-BB-80, could be transformed into 2,4,6,8-tetrabromodibenzofuran (2,4,6,8-TeBDF) when oxidized by goethite and manganese oxide (MnOx) under dry conditions. nih.gov This transformation, which also produced 1,3,8-tribromodibenzo-p-dioxin, proceeded via Smiles rearrangements and bromine elimination. nih.gov The study observed a conversion of up to 5.74% to 2,4,6,8-TeBDF in the presence of MnOx within four days. nih.gov However, the presence of water was found to significantly inhibit this formation pathway. nih.gov

The detection of specific PBDD/F congeners in marine life, such as 2,3,7-TriBDD being predominant in some oysters, suggests that environmental distribution and potential removal mechanisms like degradation and selective metabolism also play a role in the observed profiles. nih.gov While direct enzymatic biosynthesis of PBDFs in organisms has not been definitively established, the transformation of bio-accumulated BFRs and their metabolites within organisms or their surrounding environment represents a potential natural source of these compounds. nih.gov

By-product Formation during Brominated Organic Chemical Production

Commercial mixtures of brominated flame retardants (BFRs) can contain PBDFs as unintended by-products of the manufacturing process. nih.gov This is particularly true for polybrominated diphenyl ether (PBDE) formulations. nih.gov The congener profiles of these PBDF impurities are dependent on the degree of bromination of the commercial PBDE mixture. nih.gov

The presence of PBDFs as contaminants in BFR products means that they can be introduced into the environment throughout the lifecycle of products containing these flame retardants, from manufacturing and use to disposal and recycling. researchgate.net For example, PBDFs have been found in household products and house dust, originating from the BFRs used in those items. nih.gov

While the focus of this section is non-thermal formation, it is important to note that the synthesis of BFRs can involve elevated temperatures, which may facilitate the formation of these dibenzofuran impurities. However, their presence in the final commercial product represents a non-combustion source to the environment. Regulations in some regions require the testing of BFR products for PBDD/F content to limit their presence as impurities. osti.gov

The pyrolysis of certain BFRs, even at temperatures below full combustion, can also lead to the formation of PBDFs. For instance, the pyrolysis of the polybrominated biphenyl (B1667301) (PBB) fire retardant, FireMaster FF-1, has been shown to produce tetrabromodibenzofurans. nih.gov Although this involves heating, it represents a transformation of the BFR itself rather than a de novo synthesis from unrelated precursors in a high-temperature combustion environment.

Environmental Occurrence and Distribution of Polybrominated Dibenzofurans

Atmospheric Distribution and Transport

PBDFs are present in the atmosphere in both gaseous and particle-bound phases and can undergo long-range transport. nih.gov Their distribution is influenced by sources such as industrial emissions and the combustion of materials containing BFRs. nih.gov

Ambient Air Concentrations

Studies have documented the presence of PBDFs in ambient air. For instance, a method for quantifying polyhalogenated dibenzo-p-dioxins and dibenzofurans in ambient air has been established, capable of detecting concentrations as low as 0.2 pg/m³. nih.gov However, these studies typically report total PBDF concentrations or focus on the toxic 2,3,7,8-substituted congeners, without specifying levels of 1,4,6,8-Tetrabromo-dibenzofuran.

Indoor Air Occurrence

Indoor environments can have higher concentrations of certain pollutants compared to outdoor air. PBDEs, the precursors to some PBDFs, are commonly found in indoor dust due to their use in consumer products like electronics and furniture. vista-analytical.com Research on indoor air and dust has shown the presence of PBDEs and some PBDFs, but again, specific concentration data for this compound are not reported. researchgate.netcapes.gov.br

Aquatic and Sediment Compartments

PBDFs enter aquatic environments through atmospheric deposition and runoff. epa.gov Due to their hydrophobic nature, they tend to adsorb to particulate matter and accumulate in sediments. researchgate.net

Occurrence in Water Bodies

The presence of PBDFs in aquatic environments is a concern, and they have been detected in various water bodies. researchgate.net However, congener-specific data for this compound in water samples are not available in the reviewed literature.

Terrestrial Environmental Presence

Soil can become contaminated with PBDFs through atmospheric deposition and the application of sewage sludge. The persistence of these compounds in soil is a potential source of long-term environmental contamination. Despite the analysis of soil for various organic pollutants, specific measurements for this compound are absent from the available scientific reports.

Soil Contamination

In a study of an e-waste recycling facility in China, total PBDD/F concentrations in soil were found to be substantial, ranging from 716 to 800,000 pg/g dry weight (dw). nih.gov In these samples, polybrominated dibenzofurans (PBDFs) were found in concentrations several orders of magnitude higher than polybrominated dibenzo-p-dioxins (PBDDs). nih.gov Another study in Korea found total PCDD/F (polychlorinated dibenzo-p-dioxins and dibenzofurans) concentrations in soils to range from 35 to 121,400 pg/g dw. nih.gov While this study focused on chlorinated compounds, the presence and wide range of these contaminants suggest that brominated analogues could also be present from similar sources. Soils are considered a significant reservoir for these types of persistent organic pollutants. frontiersin.org

The application of sewage sludge to agricultural land can also contribute to soil contamination with related compounds like polybrominated diphenyl ethers (PBDEs), which are precursors to PBDFs. nih.gov

Table 1: Concentration of Total PBDD/Fs in Contaminated Soils (Note: Data for the specific this compound isomer is not available. The table shows data for the total PBDD/F class.)

Sewage Sludge and Biocompost

Specific detection or quantification of this compound in sewage sludge or biocompost has not been detailed in the available scientific reports. However, the presence of the general class of 2,3,7,8-substituted PBDD/Fs in significant quantities in sewage sludge is well-documented. nih.gov The land application of sewage sludge (biosolids) is a known pathway for the introduction of polybrominated compounds into the environment. researchgate.net

A national survey of biosolids in the United States detected two PBDDs and five PBDFs, with a total mean concentration of 10,000 ng/kg dry weight. nih.gov The application of such sludge to land can lead to the accumulation of these contaminants in the soil. nih.gov Composting is a common treatment for sewage sludge, but its effectiveness in eliminating persistent organic pollutants like PBDFs can vary. frontiersin.orgmdpi.comresearchgate.net The high prevalence of PBDEs in sewage sludge, which can be precursors to PBDFs, further indicates that sludge is a significant environmental reservoir for these compounds. researchgate.net

Occurrence in Biota

Detection in Aquatic Organisms (e.g., Fish, Shellfish)

There is no specific information in the reviewed literature regarding the detection of this compound in aquatic organisms. However, the broader groups of PBDDs and PBDFs are known to be present in the aquatic environment and can be found in seafood intended for human consumption. nih.gov Due to their lipophilic nature, these compounds tend to accumulate in the fatty tissues of aquatic life. nih.gov

The World Health Organization (WHO) has recognized that PBDDs and PBDFs are commonly found in the aquatic environment and has evaluated fish toxicity data for potential inclusion in toxicity equivalency factor (TEF) schemes. nih.gov The bioaccumulation of these compounds in the food chain is a primary route of human exposure. researchgate.net

Presence in Other Environmental Organisms

Data on the presence of this compound in other environmental organisms, such as terrestrial animals or plants, is not available in the scientific literature. General studies on PBDD/Fs indicate they can be transported through the atmosphere and deposited in various ecosystems, leading to potential uptake by a range of organisms. inchem.org For instance, studies on the application of sewage sludge to land have investigated the accumulation of related compounds in earthworms. nih.gov Given their persistence, bioaccumulation in the terrestrial food chain is a possibility. inchem.org

Sources of Environmental Emissions

While direct sources of this compound are not specifically identified, the emission sources for the general class of PBDFs are well-established. inchem.orgresearchgate.net

Anthropogenic Sources (e.g., Industrial processes, Waste Treatment, Fire Residues, Automotive Exhaust)

PBDFs are not commercially produced but are formed as unintentional by-products in various anthropogenic processes. inchem.org

Industrial Processes: PBDFs can be generated during the manufacture of brominated flame retardants (BFRs) and are often present as impurities in commercial BFR products like polybrominated diphenyl ethers (PBDEs). nih.govinchem.org The processing of polymers containing these BFRs is another potential source. inchem.orgacs.org

Waste Treatment and Fire Residues: The incineration of municipal and industrial waste, especially materials containing BFRs like electronic waste, is a major source of PBDF emissions. nih.govacs.orgnih.gov PBDD/F concentrations in the flue gas from industrial waste incinerators have been found to be significantly higher than from municipal solid waste incinerators. nih.gov Open burning of domestic waste and accidental fires can also produce substantial amounts of PBDFs. nih.gov

Automotive Exhaust: Dibenzofuran (B1670420) and its chlorinated derivatives have been identified in vehicle exhaust. epa.govepa.gov While specific data for brominated dibenzofurans is less common, it is plausible that they could also be formed and emitted, particularly with the use of certain fuel additives or the combustion of materials containing bromine from vehicle interiors. inchem.orgnih.gov

Table 2: Anthropogenic Sources of Polybrominated Dibenzofurans (PBDFs)

| Source Category | Specific Examples | Reference |

|---|---|---|

| Industrial Processes | By-products in brominated flame retardants (BFRs), processing of BFR-containing polymers. | nih.govinchem.org |

| Waste Treatment | Incineration of municipal solid waste, industrial waste, and electronic waste. | acs.orgnih.gov |

| Fire Residues | Accidental fires, open burning of domestic waste. | nih.gov |

| Automotive Exhaust | Combustion of fuels and vehicle components. | inchem.orgepa.govnih.gov |

Natural Formation Sources

While polybrominated dibenzofurans (PBDFs) are widely recognized as byproducts of industrial processes and combustion, a growing body of scientific evidence confirms their natural formation in the environment, particularly within marine ecosystems. nih.gov These naturally produced organobromine compounds are biosynthesized by a variety of marine organisms, including bacteria, algae, and sponges. nih.gov

The primary mechanism for the natural formation of PBDFs is believed to be the enzymatic transformation of precursor compounds. nih.gov Marine organisms possess enzymes, such as bromoperoxidases, that can catalyze the bromination of phenolic compounds, leading to the formation of bromophenols. rsc.org These bromophenols, along with hydroxylated polybrominated diphenyl ethers (OH-PBDEs) which are also naturally produced, can then undergo further enzymatic or photochemical cyclization to form the dibenzofuran structure. nih.gov

Research has identified several marine species as sources of naturally occurring PBDFs and their precursors. Sponges of the genus Dysidea, for instance, are known to produce a variety of polybrominated compounds. Similarly, studies of the aquatic sponge Ephydatia fluviatilis from the Baltic Sea have revealed the presence of mono- to pentabrominated dibenzo-p-dioxins (PBDDs) and mixed brominated/chlorinated dibenzo-p-dioxins, strengthening the case for their natural production. acs.org

Although the natural occurrence of various PBDF congeners is established, specific research confirming the natural formation of This compound is not available in the reviewed scientific literature. The existing data points to the natural production of other tetrabrominated isomers, but not this specific compound.

Detailed Research Findings

The table below summarizes key research findings on the natural occurrence of polybrominated dibenzofurans and related compounds in various marine organisms.

Proposed Biosynthetic Pathway

The proposed natural formation of PBDFs generally follows these steps:

Enzymatic Bromination of Phenols: Marine organisms utilize bromoperoxidase enzymes to incorporate bromide from seawater into phenolic compounds, creating various bromophenols. rsc.orgnih.gov

Formation of Precursors: These bromophenols can serve as precursors. Additionally, hydroxylated polybrominated diphenyl ethers (OH-PBDEs) are also synthesized naturally by marine biota. nih.govnih.gov

Enzymatic or Photochemical Cyclization: The precursor molecules, such as OH-PBDEs, can undergo an intramolecular cyclization reaction to form the dibenzofuran ring structure. This step can be enzyme-mediated or can occur through photochemical processes. nih.gov

The specific enzymes and precise mechanisms controlling the substitution pattern of bromine atoms on the dibenzofuran core are still areas of active research.

Environmental Fate and Transformation of Polybrominated Dibenzofurans

Abiotic Degradation Processes

Abiotic degradation refers to the breakdown of chemical compounds by non-living environmental factors. For PBDFs, the primary abiotic degradation pathways are photochemical and thermal degradation.

Photochemical Degradation under Environmental Conditions

Photochemical degradation, or photolysis, is a key process for the transformation of PBDFs in the environment, particularly in atmospheric and aquatic systems where they are exposed to sunlight. This process involves the absorption of light energy, leading to the cleavage of chemical bonds.

Influence of UV Irradiation Wavelength and Intensity

The rate and extent of photochemical degradation of brominated compounds like 1,4,6,8-Tetrabromo-dibenzofuran are significantly influenced by the wavelength and intensity of ultraviolet (UV) radiation. nih.govresearchgate.net Shorter wavelengths of UV light, such as UV-C, carry more energy and can lead to rapid degradation. nih.gov For instance, studies on other highly brominated flame retardants have shown that degradation is much faster under UV-C irradiation compared to simulated sunlight. nih.gov The degradation kinetics of these compounds are affected by UV irradiation wavelength, intensity, the type of solvent, and the structural characteristics of the molecule itself. nih.gov Direct photolysis is a major degradation mechanism for many brominated flame retardants. nih.gov While specific studies on this compound are limited, research on analogous compounds indicates that environmental photolysis, driven by natural sunlight, plays a crucial role in their degradation, albeit at a slower rate than under artificial UV sources. nih.govnih.gov

Degradation Kinetics and Products

The photochemical degradation of PBDFs typically follows first-order kinetics, where the rate of degradation is proportional to the concentration of the compound. The primary photochemical reaction for PBDFs is reductive debromination, which involves the cleavage of carbon-bromine (C-Br) bonds. This process leads to the formation of lower-brominated dibenzofuran (B1670420) congeners.

The degradation of highly brominated flame retardants can result in a variety of breakdown products. nih.gov For example, the photolysis of certain brominated flame retardants under simulated sunlight has been observed to produce a series of sequential debromination products. nih.gov This step-wise loss of bromine atoms can lead to a complex mixture of PBDFs with varying degrees of bromination. The specific products formed depend on the initial congener and the reaction conditions. The weaker carbon-bromine bond, compared to the carbon-chlorine bond in their chlorinated analogues, suggests a potential for more rapid degradation; however, this does not always translate to faster elimination from biological systems. nih.gov

Interactive Table: Photodegradation Parameters of Selected Brominated Flame Retardants

This table provides an overview of degradation kinetics for some highly brominated flame retardants, illustrating the range of reactivity under different light conditions.

| Compound | Irradiation Condition | Half-life (t₁/₂) | Key Findings |

| TDBP-TAZTO¹ | UV | 23.5 - 6931 min | Degradation affected by wavelength, intensity, and solvent. |

| TDBP-TAZTO¹ | Natural Sunlight | 91.2 days | Slower degradation under natural light conditions. |

| DBDPE² | UV | 0.8 - 101.9 min | Much faster degradation compared to TDBP-TAZTO. |

| DBDPE² | Natural Sunlight | 41.3 min | Rapid degradation even under natural sunlight. |

| TTBP-TAZ³ | Simulated Sunlight | 42.3 hours | Follows first-order kinetics. |

| TTBP-TAZ³ | UV-C | < 10 minutes | Extremely rapid degradation. |

¹ 1,3,5-Tris-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-trione nih.gov ² Decabromodiphenyl ethane (B1197151) nih.gov ³ 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine nih.gov

Thermal Degradation in Environmental Contexts

Thermal degradation of PBDFs is particularly relevant in high-temperature environments such as accidental fires, industrial thermal processes, and waste incineration. researchgate.netinchem.org Under such conditions, PBDFs can be both formed and destroyed. The degradation of brominated flame retardants (BFRs) at high temperatures can lead to the formation of PBDDs and PBDFs. researchgate.net The temperature plays a significant role, with studies indicating that dioxins can be degraded by 99.99% at 1000°C, while their formation is favored at temperatures below 800°C. researchgate.net The pyrolysis of BFRs can result in the formation of specific PBDD/F congeners based on the structure of the parent compound. nih.gov For instance, the pyrolysis of various polybrominated diphenyl ether (PBDE) congeners can lead to the formation of different PBDFs and PBDDs. nih.gov

Biotic Transformation Processes

Biotic transformation, or biodegradation, involves the breakdown of chemical compounds by living organisms, primarily microorganisms. This is a crucial pathway for the removal of persistent organic pollutants from the environment.

Microbial Degradation of Dibenzofuran Structures

The microbial degradation of the basic dibenzofuran structure has been the subject of considerable research. ethz.ch Several bacterial strains have been identified that can utilize dibenzofuran as a sole source of carbon and energy. nih.gov The primary mechanism of aerobic bacterial degradation of dibenzofuran involves an angular dioxygenation, where a dioxygenase enzyme attacks the carbon atoms adjacent to the ether bridge. ethz.chnih.gov This initial step leads to the formation of unstable dihydroxy-derivatives that are further metabolized, often leading to the cleavage of one of the aromatic rings. nih.gov

For example, Sphingomonas sp. strain XLDN2-5 can degrade dibenzofuran to 2-hydroxy-6-(2-hydroxyphenyl)-6-oxo-2,4-hexadienic acid, which is then further broken down to salicylic (B10762653) acid. nih.gov Similarly, Staphylococcus auriculans DBF63 degrades dibenzofuran, leading to the accumulation of salicylic acid and gentisic acid in the culture medium. nih.gov

While much of the research has focused on the non-brominated dibenzofuran molecule, the enzymes involved in these pathways can also act on halogenated derivatives. The presence of bromine substituents on the dibenzofuran rings can, however, influence the rate and feasibility of microbial degradation. The position and number of bromine atoms can create steric hindrance or alter the electronic properties of the molecule, making it more resistant to enzymatic attack. Further research is needed to fully elucidate the specific pathways and microbial species capable of degrading highly brominated congeners like this compound.

Enzymatic Transformation Pathways of Polybrominated Dibenzofurans

The enzymatic transformation of polybrominated dibenzofurans (PBDFs), a class of persistent and toxic environmental pollutants, is a critical area of research for understanding their environmental fate and developing potential bioremediation strategies. While specific research focusing solely on the enzymatic transformation of 1,4,6,8-tetrabromodibenzofuran is limited in publicly available scientific literature, extensive studies on related congeners and the parent compound, dibenzofuran, provide significant insights into the likely enzymatic pathways involved. These transformations are primarily mediated by two main types of enzymatic processes: aerobic degradation involving dioxygenases and anaerobic degradation through reductive dehalogenation.

Aerobic Transformation by Dioxygenases

Under aerobic conditions, bacteria, particularly those from the genus Sphingomonas, have demonstrated the ability to degrade dibenzofuran and its halogenated derivatives. ethz.chnih.gov The key enzymes in this process are angular dioxygenases. ethz.chresearchgate.net These multicomponent enzyme systems initiate the degradation by attacking the carbon atoms adjacent to the ether bridge of the dibenzofuran molecule. ethz.ch

This angular dioxygenation is a critical first step, leading to the cleavage of the furan (B31954) ring and a reduction in the compound's toxicity. researchgate.net The process involves the incorporation of two oxygen atoms to form an unstable hemiacetal, which then spontaneously rearranges, breaking the ether bond. ethz.ch For the parent compound, dibenzofuran, this results in the formation of 2,2',3-trihydroxybiphenyl. nih.gov Subsequent enzymatic steps further break down this intermediate into simpler, less harmful compounds, often funneling them into central metabolic pathways like the Krebs cycle. For instance, the degradation of dibenzofuran by Staphylococcus auriculans DBF63 has been shown to produce metabolites such as salicylic acid and gentisic acid. nih.gov

While direct evidence for the degradation of 1,4,6,8-tetrabromodibenzofuran by this pathway is not available, studies on chlorinated dibenzofurans by Sphingomonas sp. strain RW1 have shown that the substitution pattern influences the degradation efficiency. This bacterium was able to degrade several mono- and dichlorinated dibenzofurans but not more highly chlorinated congeners, suggesting that the degree and position of halogenation are critical factors. youtube.com

Table 1: Aerobic Degradation of Dibenzofuran and Related Compounds by Bacterial Enzymes

| Substrate | Bacterial Strain | Key Enzyme Type | Major Metabolites Identified | Reference |

| Dibenzofuran | Sphingomonas sp. strain RW1 | Angular Dioxygenase | 2,2',3-Trihydroxybiphenyl | nih.gov |

| Dibenzofuran | Staphylococcus auriculans DBF63 | Dioxygenase | Salicylic acid, Gentisic acid | nih.gov |

| Dibenzofuran | Ralstonia sp. strain SBUG 290 | Lateral Dioxygenase | 1,2-Dihydroxydibenzofuran, Salicylic acid | |

| Chlorinated Dibenzofurans | Sphingomonas sp. strain RW1 | Angular Dioxygenase | Chlorinated salicylates and catechols | youtube.com |

Anaerobic Reductive Dehalogenation

In anaerobic environments, a different enzymatic pathway, known as reductive dehalogenation, is the primary mechanism for the transformation of polyhalogenated aromatic compounds. This process involves the removal of halogen atoms (in this case, bromine) and their replacement with hydrogen atoms. This is a crucial step as it can reduce the toxicity of the compound and make the resulting less-halogenated congeners more susceptible to further degradation by other microorganisms.

Bacteria from the genus Dehalococcoides are well-known for their ability to carry out reductive dehalogenation of a wide range of halogenated pollutants, including polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), which are structurally similar to PBDFs. While direct studies on 1,4,6,8-tetrabromodibenzofuran are lacking, research on PBDEs provides a strong model for the likely anaerobic fate of PBDFs. For example, Dehalococcoides species have been shown to debrominate higher brominated PBDEs to lower brominated, and sometimes more toxic, congeners.

The enzymes responsible for this transformation are reductive dehalogenases. The activity of these enzymes is often dependent on the presence of an electron donor, such as hydrogen, and the process is a form of anaerobic respiration where the halogenated compound serves as the terminal electron acceptor.

Fungal Degradation

White-rot fungi are another group of microorganisms with the potential to degrade a wide array of persistent organic pollutants, including components of brominated flame retardants. researchgate.net These fungi produce powerful, non-specific extracellular enzymes, such as laccases and peroxidases. researchgate.netvu.nl These enzymes have been shown to be involved in the degradation of various aromatic compounds. For instance, laccase from Trametes versicolor has been shown to degrade aflatoxin B1, another toxic heterocyclic compound. vu.nl While specific studies on the degradation of 1,4,6,8-tetrabromodibenzofuran by fungal enzymes are not available, the broad substrate specificity of these enzymes suggests a potential role in the transformation of PBDFs in the environment.

Table 2: Key Enzymes in the Transformation of Polyhalogenated Aromatic Compounds

| Enzyme Type | Organism Type | Transformation Pathway | Typical Substrates | Key Characteristics | Reference |

| Angular Dioxygenase | Aerobic Bacteria (Sphingomonas) | Aerobic Degradation | Dibenzofuran, Chlorinated Dibenzofurans | Initiates degradation by cleaving the ether bridge. | ethz.ch, researchgate.net |

| Reductive Dehalogenase | Anaerobic Bacteria (Dehalococcoides) | Anaerobic Reductive Dehalogenation | Polychlorinated Biphenyls, Polybrominated Diphenyl Ethers | Removes halogen atoms, replacing them with hydrogen. | |

| Laccase | White-Rot Fungi | Aerobic Degradation | Lignin, various phenolic and non-phenolic aromatic compounds | Non-specific extracellular enzyme with broad substrate range. | vu.nl |

Theoretical and Computational Chemistry Studies of Brominated Dibenzofurans

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of molecules, which in turn dictate their physical properties and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For the broader class of polybrominated and polychlorinated dibenzofurans, DFT has been successfully applied to optimize molecular geometries, calculate energetic parameters, and predict molecular properties. nih.gov These calculations are crucial for understanding the stability of different isomers. For instance, studies on related compounds have used DFT to determine properties like polarizability and hyperpolarizability to develop quantitative structure-activity relationships (QSARs). nih.gov Although specific DFT studies on 1,4,6,8-tetrabromodibenzofuran are not prominent in the literature, this methodology would be the standard approach to predict its molecular structure, vibrational frequencies, and electronic properties. A study on the metabolism of various brominated dibenzofurans utilized ¹³C-labeled 2,4,6,8-tribromodibenzofuran as a surrogate, indicating the synthesis and availability of this substitution pattern for research. nih.gov

Computational chemistry provides a suite of methods to predict how molecules like PBDFs will behave. Molecular interaction potential (MIP) maps, for example, can be used to develop structure-activity relationships by analyzing molecular electrostatic and polarization potentials. inchem.org Such methods have been employed to create predictive models for the toxicity of various dioxins and furans. While not applied specifically to 1,4,6,8-tetrabromodibenzofuran in available studies, these computational tools could be used to estimate its potential for biological interaction based on its molecular structure. Predicted properties for similar compounds are available in databases, which use computational models to estimate values like the octanol/water partition coefficient (logP) and water solubility, key parameters in environmental fate modeling. chemeo.com

Mechanistic Investigations of Formation and Degradation

Understanding the mechanisms by which brominated dibenzofurans are formed and degraded is critical for controlling their emission and predicting their environmental persistence.

The formation of PBDFs often occurs as unintentional byproducts during thermal processes involving brominated flame retardants (BFRs). nih.gov Computational studies have explored the reaction pathways for the formation of the dibenzofuran (B1670420) core structure, often involving precursor compounds. These studies calculate the potential energy surfaces of reaction pathways to identify the most likely mechanisms and determine the energy barriers for each step. For example, the degradation of dibenzofurans has been studied to understand how these persistent pollutants are broken down in the environment. ekb.eg The specific pathways and energy barriers for the formation or degradation of 1,4,6,8-tetrabromodibenzofuran have not been specifically detailed in published research.

Kinetic analysis, often coupled with theoretical calculations, is used to determine the rates of formation reactions of PBDD/Fs under various conditions, such as those found in industrial incinerators. nih.gov These analyses help in predicting the yields of different isomers from the thermal decomposition of BFRs. The rate constants for crucial elementary reactions in the formation of PBDD/Fs have been evaluated using theories like the canonical variational transition-state (CVT) theory. nih.gov Such detailed kinetic analysis has not been performed for the specific isomer 1,4,6,8-tetrabromodibenzofuran.

Structure-Activity Relationships within Brominated Dibenzofurans

Structure-activity relationships (SARs) are crucial for predicting the toxicity of chemicals based on their molecular structure. For dioxin-like compounds, including PBDFs, toxicity is often mediated by the aryl hydrocarbon receptor (AhR). nih.govnih.gov The binding affinity to this receptor is highly dependent on the substitution pattern of the halogen atoms. The most potent congeners typically have bromine atoms in the 2, 3, 7, and 8 positions. nih.gov

Since 1,4,6,8-Tetrabromo-dibenzofuran lacks the 2,3,7,8-substitution pattern, it is predicted to have a significantly lower dioxin-like toxicity. Quantitative structure-activity relationship (QSAR) models are developed to predict the biological activity of compounds based on calculated molecular descriptors. nih.gov While general QSAR models exist for brominated flame retardants and related compounds, specific models detailing the activity of the 1,4,6,8-isomer are not available. The general consensus from SAR studies is that the absence of lateral (2,3,7,8) substitution drastically reduces the biological persistence and toxic potency of halogenated dibenzofurans. nih.gov

Future Research Directions and Knowledge Gaps

Development of Novel and More Efficient Synthesis Routes

A significant challenge in studying 1,4,6,8-Tetrabromo-dibenzofuran is the lack of established and efficient synthesis methods. Currently, no specific, high-yield synthesis route for this particular isomer has been detailed in the literature, which hampers the production of analytical standards necessary for toxicological and environmental studies.

Future research should focus on developing targeted synthetic strategies. Modern organometallic chemistry offers promising avenues. For instance, palladium-catalyzed reactions have proven effective for creating the core dibenzofuran (B1670420) structure. organic-chemistry.orgresearchgate.netnih.gov Methodologies involving the intramolecular cyclization of ortho-iododiaryl ethers or the coupling of appropriately substituted phenols and aryl triflates could be adapted for this purpose. organic-chemistry.org A particularly relevant approach could involve the specific dilithiation of dibenzofuran at the 4 and 6 positions, followed by bromination, a technique that has been successfully used to create dibenzofuran-4,6-dicarboxylic acid. Subsequent bromination at the 1 and 8 positions would be required to complete the synthesis. The development of such a route would be a critical step forward, enabling the generation of the pure compound for further research.

Refinement of Analytical Methodologies for Trace Level Detection

The detection of specific PBDF congeners like this compound in environmental samples presents a considerable analytical challenge. Due to their extremely low concentrations, often at the picogram or femtogram level, highly sensitive and specific methods are required. acs.orgepa.gov

Current analytical schemes for polyhalogenated aromatic hydrocarbons typically rely on high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS). acs.orgontosight.ai While powerful, these methods require continuous refinement to separate the numerous PBDF isomers from complex environmental matrices and interfering compounds like polybrominated diphenyl ethers (PBDEs). acs.org

Future research should aim to:

Optimize Chromatographic Separation: Develop GC columns and conditions with enhanced selectivity for resolving this compound from other tetrabromo-isomers and halogenated compounds.

Enhance Mass Spectrometric Sensitivity: Improve ionization efficiency and reduce background noise in MS systems to lower detection limits to the parts-per-quadrillion (ppq) range, which is often necessary for environmental analysis. nih.gov

Develop Novel Extraction and Cleanup Procedures: Create more efficient solid-phase extraction (SPE) and sample cleanup protocols to isolate target analytes from complex matrices like sediment, biota, and atmospheric particulates, while minimizing analyte loss and degradation. nih.gov Addressing issues like UV- and temperature-induced debromination during analysis is crucial for accuracy. acs.org

Detailed Elucidation of Environmental Formation and Degradation Mechanisms

Polybrominated dibenzofurans are not produced commercially but are formed as unintentional byproducts. nih.gov The primary formation route is through thermal processes, such as the combustion or incineration of materials containing brominated flame retardants (BFRs), like PBDEs. acs.orgflemingcollege.caresearchgate.net Mechanistic studies suggest that PBDEs can undergo ring-closure reactions to form PBDFs. acs.org However, the specific conditions and precursors that favor the formation of the 1,4,6,8-isomer are unknown.

The degradation of PBDFs in the environment is also a critical area with significant knowledge gaps. Biological systems appear to metabolize these compounds, as evidenced by studies on other isomers. For example, research in mice has shown that PBDFs can be metabolized into monohydroxylated products. nih.gov The rate and pathways of this metabolism are influenced by the specific bromine substitution pattern. However, the metabolic fate of this compound, including its potential for bioaccumulation versus degradation, has not been specifically studied. Research is needed to understand its persistence and biotransformation pathways in various environmental compartments and organisms.

Understanding the Global Cycling and Transport of Polybrominated Dibenzofurans

Evidence suggests that PBDFs are subject to long-range environmental transport, leading to their presence in remote ecosystems. Atmospheric transport is considered a major pathway for their widespread dispersal. epa.gov The detection of various PBDF congeners in the blubber of pilot whales from the Faroe Islands indicates that these persistent, lipophilic compounds can travel far from their sources and bioaccumulate in marine food webs.

Key knowledge gaps that future research should address include:

Atmospheric Transport and Deposition: Quantifying the atmospheric residence time of this compound and understanding its partitioning between gaseous and particulate phases. epa.gov

Environmental Sinks: Identifying the ultimate environmental sinks for this compound, whether they be deep-ocean sediments, polar regions, or other compartments.

Bioaccumulation and Trophic Transfer: Determining the bioaccumulation factor (BAF) and biomagnification potential of this compound in various aquatic and terrestrial food chains to assess the risk to higher-level organisms. The molecular size and substitution patterns of PBDFs are known to affect their uptake and persistence in tissues. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound and its Parent Compound

| Property | This compound | Dibenzofuran (Parent Compound) |

| Molecular Formula | C₁₂H₄Br₄O | C₁₂H₈O sigmaaldrich.com |

| Molecular Weight | 483.776 g/mol | 168.19 g/mol sigmaaldrich.com |

| Appearance | Solid (Predicted) | Powder sigmaaldrich.com |

| Melting Point | Data Not Available | 80-82 °C sigmaaldrich.com |

| Boiling Point | Data Not Available | Data Not Available |

| Density | Data Not Available | 1.3 g/cm³ at 20 °C sigmaaldrich.com |

| Water Solubility | Very Low (Predicted) | Insoluble |

| Octanol/Water Partition Coefficient (logP) | 6.636 (Calculated) chemeo.com | 4.12 |

| CAS Number | Data Not Available | 132-64-9 sigmaaldrich.com |

(Note: Some properties for this compound are predicted or calculated due to a lack of experimental data.)

Q & A

Q. What analytical methods are recommended for detecting 1,4,6,8-TBDF in environmental samples?

To detect 1,4,6,8-TBDF in environmental matrices, gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is the gold standard due to its sensitivity and specificity for halogenated aromatic compounds. For trace-level analysis, isotopic dilution using -labeled internal standards (e.g., 1,2,3,4-Tetrachloro[]dibenzofuran) improves quantification accuracy by correcting for matrix effects . Calibration curves should span concentrations from 0.1 to 100 μg/mL, with correlation coefficients () >0.98 . For bioassay cross-validation, the DR CALUX bioassay can screen samples, but GC-HRMS is required for confirmatory analysis to avoid false positives from structurally similar compounds .

Q. How can thermochemical properties of 1,4,6,8-TBDF be determined experimentally?

Thermochemical properties such as enthalpy of formation () can be measured using static bomb combustion calorimetry for crystalline samples and vacuum drop microcalorimetry for sublimation enthalpy. For example, dibenzofuran derivatives exhibit values of (crystalline phase) and (sublimation) at 298.15 K . Computational methods like G3(MP2)//B3LYP provide gas-phase predictions, but experimental validation is critical due to bromine’s electron-withdrawing effects altering stability .

Q. What are the primary metabolic pathways of brominated dibenzofurans in mammalian models?

In mice, 1,4,6,8-TBDF undergoes hepatic hydroxylation via cytochrome P450 enzymes, forming hydroxylated metabolites detectable in liver tissue. The metabolite-to-parent compound ratio (M/P) for tetrabrominated derivatives ranges from to , indicating slow metabolism compared to lower-brominated analogs . In vitro microsomal assays combined with LC-MS/MS are recommended to identify phase I/II metabolites and quantify biliary excretion rates.

Advanced Research Questions

Q. How can discrepancies between bioassay and GC-HRMS results in detecting brominated dibenzofurans be resolved?

Discrepancies arise when bioassays (e.g., DR CALUX) detect aryl hydrocarbon receptor (AhR) activation but GC-HRMS fails to identify regulated dioxins. In such cases, perform non-targeted GC-HRMS screening with a broad mass range (e.g., m/z 50–500) and library matching (NIST) to identify novel brominated analogs like 2,3,7,8-TBDF . Confirmatory analysis should include synthesizing authentic standards and comparing retention times/fragmentation patterns.

Q. What kinetic models are suitable for pyrolysis/oxidation studies of 1,4,6,8-TBDF?

A detailed kinetic mechanism validated in a perfectly stirred reactor (500–950°C) can model 1,4,6,8-TBDF degradation. For low-concentration studies (~2 ppm), use pseudo-first-order kinetics with Arrhenius parameters derived from dibenzofuran (DBF) pyrolysis

Oxidation pathways require O dependence terms, validated against phenol and benzofuran formation profiles .

Q. How do bromination positions affect enzymatic degradation by bacterial dioxygenases?

The lateral dioxygenase from Rhodococcus opacus SAO101 catalyzes ortho-cleavage of dibenzofuran. Bromination at positions 1,4,6,8 sterically hinders enzyme-substrate binding, reducing degradation efficiency compared to unchlorinated analogs. Use site-directed mutagenesis (e.g., modifying Phe352 in the active site) to enhance substrate flexibility . Activity assays with -labeled 1,4,6,8-TBDF and HPLC-UV quantification of metabolites are recommended to track pathway intermediates.

Q. Methodological Recommendations

- Synthesis: Optimize bromination using FeBr catalysis in THF at 70°C for 6 hours, monitoring yield via GC-FID .

- Toxicity Screening: Combine AhR reporter assays with metabolomics to distinguish 1,4,6,8-TBDF’s effects from co-pollutants .

- Degradation Studies: Use Co-promoted MoO catalysts for hydrogenolysis to biphenyl derivatives under 1 atm H .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.